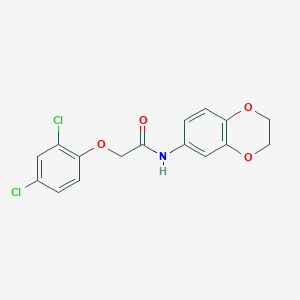
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects through various pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and easy to handle. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs of the compound. Additionally, the compound may be used as a tool in the study of ion channels and other biological processes. Overall, the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has the potential to contribute to the development of new therapeutic agents and the understanding of biological processes.
Synthesemethoden
The synthesis of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile and 1-naphthylacetonitrile in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and cyclization to form the quinazolinone ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction time, and temperature.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has shown potential as a neuroprotective agent and a modulator of ion channels. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Produktname |
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone |
|---|---|
Molekularformel |
C21H18N2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-2-propylquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O/c1-2-8-20-22-18-13-6-5-12-17(18)21(24)23(20)19-14-7-10-15-9-3-4-11-16(15)19/h3-7,9-14H,2,8H2,1H3 |
InChI-Schlüssel |
PDOKDJBPGAYMBP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214895.png)


![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)

![N-[3-(cyclohexylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B214921.png)
